REACTION_CXSMILES
|
B(Br)(Br)Br.[CH3:5][N:6]1[C:14]2[C:9](=[C:10]([Cl:17])[CH:11]=[C:12]([O:15]C)[CH:13]=2)[CH:8]=[C:7]1[C:18]1[C:23]([Cl:24])=[CH:22][C:21]([O:25]C)=[CH:20][C:19]=1[Cl:27]>O>[CH3:5][N:6]1[C:14]2[C:9](=[C:10]([Cl:17])[CH:11]=[C:12]([OH:15])[CH:13]=2)[CH:8]=[C:7]1[C:18]1[C:19]([Cl:27])=[CH:20][C:21]([OH:25])=[CH:22][C:23]=1[Cl:24]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 30 minutes the cold bath was removed
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture under ice cooling was carefully poured into a saturated aqueous sodium bicarbonate solution
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
reprecipitated from methanol/water
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=CC2=C(C=C(C=C12)O)Cl)C1=C(C=C(C=C1Cl)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |